![molecular formula C10H20N2O3 B13045778 Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate](/img/structure/B13045778.png)
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate is a compound that features a tert-butyl carbamate group attached to an aminooxetane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of an amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with various electrophiles, including alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce amino alcohols .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can act as a protecting group for amino functionalities, allowing for selective reactions in complex synthetic pathways . The aminooxetane moiety may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protecting group properties.
tert-Butyl carbanilate: Another carbamate derivative with different reactivity due to the presence of a phenyl group.
tert-Butyl (4-bromobenzyl)carbamate: A compound with a bromobenzyl group, offering different substitution patterns.
Uniqueness
Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate is unique due to the presence of the aminooxetane moiety, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other tert-butyl carbamates and expands its utility in various applications.
Eigenschaften
Molekularformel |
C10H20N2O3 |
---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-(3-aminooxetan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-7(10(11)5-14-6-10)12-8(13)15-9(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-/m0/s1 |
InChI-Schlüssel |
ZJBSYONHNREFIV-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1(COC1)N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1(COC1)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.